molecular formula C23H22BrF2N3O2S B2970352 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1226447-13-7

2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2970352
CAS No.: 1226447-13-7
M. Wt: 522.41
InChI Key: OGFQYWFROWVRSC-UHFFFAOYSA-N
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Description

2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic compound that features a combination of bromophenyl, difluoromethoxyphenyl, imidazolyl, thio, and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the bromophenyl and difluoromethoxyphenyl groups. The thioether linkage is then formed, and finally, the piperidinyl group is attached.

    Imidazole Core Formation: The imidazole ring is synthesized through a condensation reaction involving a dicarbonyl compound and an amine.

    Bromophenyl and Difluoromethoxyphenyl Introduction: These groups are introduced via electrophilic aromatic substitution reactions.

    Thioether Formation: The thioether linkage is formed through a nucleophilic substitution reaction.

    Piperidinyl Group Attachment: The final step involves the attachment of the piperidinyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imidazole ring or the aromatic rings, leading to the formation of partially or fully reduced products.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, particularly at the bromophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced imidazole derivatives and reduced aromatic rings.

    Substitution Products: Substituted aromatic rings with various nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activities. The presence of the imidazole ring suggests potential interactions with biological targets such as enzymes and receptors.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The imidazole ring is known to coordinate with metal ions, which could be relevant in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-((5-(4-chlorophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone: Similar structure with a chlorine atom instead of bromine.

    2-((5-(4-bromophenyl)-1-(4-(methoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone: Similar structure with a methoxy group instead of difluoromethoxy.

    2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(morpholin-1-yl)ethanone: Similar structure with a morpholine ring instead of piperidine.

Uniqueness

The uniqueness of 2-((5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone lies in its specific combination of functional groups, which imparts unique chemical and biological properties

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22BrF2N3O2S/c24-17-6-4-16(5-7-17)20-14-27-23(32-15-21(30)28-12-2-1-3-13-28)29(20)18-8-10-19(11-9-18)31-22(25)26/h4-11,14,22H,1-3,12-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFQYWFROWVRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22BrF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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